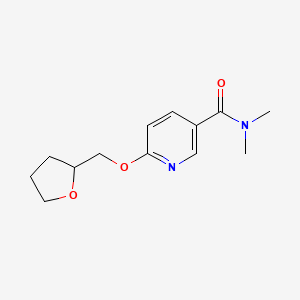

N,N-dimethyl-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide

Description

N,N-Dimethyl-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide is a nicotinamide derivative characterized by a dimethylamide group at the amide nitrogen and a tetrahydrofuran-2-ylmethoxy substituent at the 6-position of the pyridine ring.

Properties

IUPAC Name |

N,N-dimethyl-6-(oxolan-2-ylmethoxy)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3/c1-15(2)13(16)10-5-6-12(14-8-10)18-9-11-4-3-7-17-11/h5-6,8,11H,3-4,7,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLVFTWJDDCHRJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CN=C(C=C1)OCC2CCCO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide typically involves multiple steps. One common approach is to start with the nicotinamide core and introduce the tetrahydrofuran-2-yl methoxy group through a series of reactions. The key steps include:

Formation of the Tetrahydrofuran-2-yl Methoxy Group: This can be achieved through the ring opening of 2,5-dimethylfuran to form 2,5-hexanedione, followed by aldol condensation with aldehydes and subsequent hydrogenation-cyclization to generate the tetrahydrofuran ring.

Attachment to Nicotinamide: The tetrahydrofuran-2-yl methoxy group is then attached to the nicotinamide core through nucleophilic substitution reactions, typically using strong bases and appropriate solvents to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific groups within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Bases like sodium hydride (NaH) and solvents such as dimethylformamide (DMF) are often utilized.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemical Structure and Synthesis

N,N-dimethyl-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide features a complex structure consisting of a nicotinamide core, a tetrahydrofuran moiety, and two methyl groups on the nitrogen atom. The synthesis typically involves multiple steps:

- Formation of the Tetrahydrofuran Moiety : This can be achieved through the ring opening of 2,5-dimethylfuran followed by aldol condensation with aldehydes.

- Attachment to Nicotinamide : The tetrahydrofuran group is introduced to the nicotinamide core via nucleophilic substitution reactions.

These synthetic strategies allow for variations in substituents, which can influence biological activity and therapeutic potential.

Scientific Research Applications

This compound has several notable applications:

Inhibition of Nicotinamide N-Methyltransferase (NNMT)

The compound acts primarily as an inhibitor of NNMT, an enzyme that catalyzes the methylation of nicotinamide to form N-methylnicotinamide. Overexpression of NNMT is linked to various metabolic disorders and cancers. By inhibiting NNMT, this compound can potentially increase levels of nicotinamide and enhance the availability of nicotinamide adenine dinucleotide (NAD+), crucial for numerous metabolic processes .

Potential Therapeutic Target

Research indicates that NNMT inhibition may have therapeutic implications in treating obesity, type 2 diabetes, and certain cancers. The compound's ability to modulate biological pathways makes it a candidate for further investigation in drug development .

Building Block for Complex Molecules

In synthetic chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows chemists to explore new derivatives with varied biological activities .

Case Study 1: NNMT Inhibition and Metabolic Disorders

A study reported the development of potent bisubstrate inhibitors of NNMT that include this compound as a key component. These inhibitors demonstrated significant effects on cell proliferation in cancer models, highlighting their potential in therapeutic applications against metabolic disorders associated with NNMT overexpression .

Case Study 2: Synthesis and Biological Evaluation

In another investigation, researchers synthesized a series of NNMT inhibitors based on structural modifications of this compound. The findings indicated that specific modifications led to enhanced inhibitory activity against NNMT, suggesting that further exploration could yield even more effective therapeutic agents .

Mechanism of Action

The mechanism of action of N,N-dimethyl-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide involves its interaction with molecular targets such as enzymes and receptors. The tetrahydrofuran-2-yl methoxy group may enhance the compound’s binding affinity and specificity for these targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features and properties of N,N-dimethyl-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide and its analogs:

Key Observations:

- Substituent Effects :

- The tetrahydrofuranmethoxy group offers a balance of polarity (ether oxygen) and conformational flexibility, contrasting with the trifluoroethoxy group (), which is more lipophilic and electron-withdrawing due to fluorine atoms .

- Methoxynaphthalene () introduces bulkier aromaticity, likely reducing solubility compared to tetrahydrofuranmethoxy .

- Amide Modifications :

Physicochemical Properties

Impurity Profiles

- Impurities like dimethylcarbamoyl chloride () highlight the need for stringent purification in nicotinamide synthesis to avoid toxic byproducts .

Biological Activity

N,N-dimethyl-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide is a synthetic compound belonging to the class of nicotinamide derivatives. This compound has garnered attention due to its potential biological activity, particularly in relation to nicotinamide N-methyltransferase (NNMT), an enzyme implicated in various metabolic disorders and cancers. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

This compound features a complex structure that includes a nicotinamide core, a dimethyl group, and a tetrahydrofuran moiety. The synthesis typically involves several key steps:

- Formation of the Tetrahydrofuran Moiety : This can be achieved through the ring opening of 2,5-dimethylfuran followed by aldol condensation with aldehydes.

- Attachment to Nicotinamide : The tetrahydrofuran group is introduced to the nicotinamide core via nucleophilic substitution reactions.

These synthetic strategies allow for variations in substituents, which can influence biological activity and therapeutic potential.

This compound acts primarily as an inhibitor of NNMT. NNMT catalyzes the methylation of nicotinamide to form N-methylnicotinamide, a process that is crucial for maintaining cellular homeostasis. Overexpression of NNMT has been linked to several diseases, including obesity, type 2 diabetes, and various cancers .

Inhibition of NNMT by this compound can lead to increased levels of nicotinamide and subsequently enhance the availability of nicotinamide adenine dinucleotide (NAD+), which is vital for numerous metabolic processes .

Research Findings

Recent studies have highlighted the following aspects of this compound's biological activity:

- Inhibition Studies : The compound has demonstrated significant inhibitory effects on NNMT with a half-maximal inhibitory concentration (IC50) in the low micromolar range (approximately 1.41 μM) .

- Cell Proliferation Effects : In cell-based assays, this compound exhibited a dose-dependent inhibition of cell proliferation in cancer cell lines, suggesting potential anticancer properties .

- Metabolic Impact : Knockdown studies indicate that inhibiting NNMT leads to heightened energy expenditure and mitigated lipid accumulation in adipose tissues, which may have implications for obesity management .

Comparative Analysis with Other Compounds

The following table summarizes key findings comparing this compound with other NNMT inhibitors:

| Compound Name | IC50 (μM) | Mechanism of Action | Therapeutic Potential |

|---|---|---|---|

| This compound | 1.41 | NNMT Inhibition | Cancer, Metabolic Disorders |

| Compound A | 0.75 | NNMT Inhibition | Cancer |

| Compound B | 3.5 | NNMT Inhibition | Diabetes |

Case Studies

Several case studies have investigated the effects of NNMT inhibition on metabolic disorders:

- Obesity Management : A study demonstrated that patients with obesity showed improved metabolic profiles when treated with NNMT inhibitors, leading to reduced adiposity and enhanced insulin sensitivity .

- Cancer Therapy : Preclinical trials indicated that compounds similar to this compound could reduce tumor growth in xenograft models by modulating metabolic pathways through NNMT inhibition .

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing N,N-dimethyl-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with functionalization of the nicotinamide core. Key steps include:

- Alkylation/Oxyfunctionalization : Introducing the tetrahydrofuran-2-yl methoxy group via nucleophilic substitution, using polar aprotic solvents (e.g., DMF or DMSO) to enhance reaction rates .

- Amide Formation : Coupling intermediates using reagents like TBTU or HATU in the presence of a base (e.g., DIPEA) to ensure high yields .

- Purification : Chromatography (e.g., silica gel or HPLC) and recrystallization are critical for isolating the final product at ≥95% purity .

Q. Which spectroscopic and crystallographic techniques are most effective for structural elucidation?

- Methodological Answer :

- NMR Spectroscopy : 1H/13C NMR identifies substitution patterns and confirms the tetrahydrofuran-2-yl methoxy group’s stereochemistry .

- X-ray Crystallography : Resolves 3D conformation using SHELX software for refinement, particularly useful for analyzing hydrogen bonding between the nicotinamide core and solvent molecules .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., anticancer vs. neuroprotective effects)?

- Methodological Answer :

- Orthogonal Assays : Validate activity using multiple assays (e.g., cell viability assays for cytotoxicity and qPCR for neuroprotective marker expression) .

- Structural Analysis : Compare binding modes via molecular docking (e.g., AutoDock Vina) to identify target-specific interactions .

- Metabolic Stability Studies : Assess if metabolites (e.g., via LC-MS) contribute to conflicting results .

Q. What experimental approaches are recommended for studying structure-activity relationships (SAR) of this compound?

- Methodological Answer :

- Systematic Substitution : Synthesize analogs with modified tetrahydrofuran or dimethylamide groups to evaluate contributions to potency .

- Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict electronic effects of substituents on binding affinity .

- Kinetic Studies : Measure enzyme inhibition (e.g., IC50 shifts) to correlate functional group changes with activity .

Q. How can researchers optimize solubility and bioavailability without compromising target affinity?

- Methodological Answer :

- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to the tetrahydrofuran moiety, enhancing aqueous solubility while maintaining in vivo activation .

- Co-crystallization Studies : Screen with co-solvents (e.g., PEGs) to identify crystalline forms with improved dissolution rates .

- Lipophilicity Tuning : Adjust the dimethylamide group’s substituents using logP calculations (e.g., MarvinSketch) to balance membrane permeability and solubility .

Data Contradiction Analysis

Q. How should discrepancies between in vitro and in vivo efficacy be addressed?

- Methodological Answer :

- Pharmacokinetic Profiling : Measure plasma half-life and tissue distribution in animal models to identify bioavailability bottlenecks .

- Metabolite Identification : Use LC-HRMS to detect active/inactive metabolites that may explain reduced in vivo activity .

- Dose-Response Correlation : Perform PK/PD modeling to align in vitro IC50 values with effective in vivo doses .

Experimental Design Considerations

Q. What controls are essential for validating target engagement in cellular assays?

- Methodological Answer :

- Negative Controls : Use structurally similar but inactive analogs (e.g., lacking the tetrahydrofuran-2-yl group) to confirm specificity .

- Knockout Models : CRISPR-Cas9 gene-edited cell lines to verify dependency on the hypothesized target .

- Competitive Binding Assays : Co-treat with known inhibitors (e.g., staurosporine for kinases) to assess competitive displacement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.